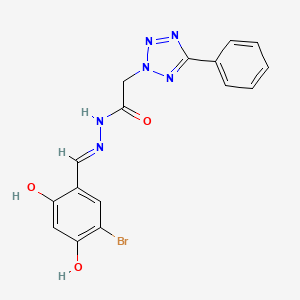![molecular formula C23H30N4OS B6013583 1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6013583.png)
1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine, also known as TASP0410457, is a novel small molecule inhibitor that has shown potential for the treatment of various types of cancer. This compound has been extensively studied for its mechanism of action and its potential use in scientific research.
Mecanismo De Acción
1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine inhibits the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can increase the activity of p53, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. This compound has also been shown to decrease the expression of genes involved in cell proliferation and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine is its specificity for MDM2, which can reduce off-target effects. However, this compound has also been shown to have limited solubility, which can make it difficult to work with in the lab.
Direcciones Futuras
There are a number of future directions for the study of 1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine. One area of research is the development of more potent and selective inhibitors of MDM2. Another area of research is the investigation of the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine involves a multi-step process that includes the reaction of 2-methylphenylhydrazine with 2-pyridinylthioacetyl chloride to form the intermediate compound. The intermediate is then reacted with 3-piperidinylacrylonitrile to produce the final product.
Aplicaciones Científicas De Investigación
1-(2-methylphenyl)-4-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}piperazine has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-19-7-2-3-9-21(19)26-15-13-25(14-16-26)20-8-6-12-27(17-20)23(28)18-29-22-10-4-5-11-24-22/h2-5,7,9-11,20H,6,8,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFPCDQHDWNRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)

![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6013509.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)

![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)



![6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6013548.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6013562.png)

![2-chloro-N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-fluorobenzamide](/img/structure/B6013571.png)
![N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzenesulfonamide](/img/structure/B6013576.png)
